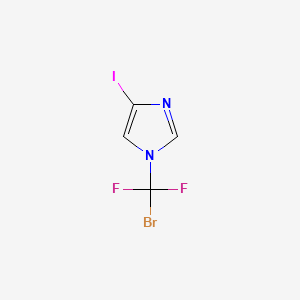
1-(bromodifluoromethyl)-4-iodo-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole is a compound that belongs to the class of halogenated imidazoles. This compound is characterized by the presence of both bromodifluoromethyl and iodine substituents on the imidazole ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction . Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and purity.
Analyse Des Réactions Chimiques
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl and iodine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodine substituent makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole has several applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein labeling.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-1H-imidazole involves its interaction with molecular targets through its halogen substituents. The bromodifluoromethyl group can participate in hydrogen bonding and halogen bonding, while the iodine group can engage in various types of interactions, including van der Waals forces and covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole can be compared with other halogenated imidazoles, such as:
- 1-(Chlorodifluoromethyl)-4-iodo-1H-imidazole
- 1-(Bromodifluoromethyl)-4-chloro-1H-imidazole
- 1-(Trifluoromethyl)-4-iodo-1H-imidazole
These compounds share similar structural features but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of bromodifluoromethyl and iodine groups in this compound imparts unique properties that distinguish it from its analogs .
Propriétés
Formule moléculaire |
C4H2BrF2IN2 |
|---|---|
Poids moléculaire |
322.88 g/mol |
Nom IUPAC |
1-[bromo(difluoro)methyl]-4-iodoimidazole |
InChI |
InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-1-3(8)9-2-10/h1-2H |
Clé InChI |
CPSBPLGAQTXQGR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CN1C(F)(F)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


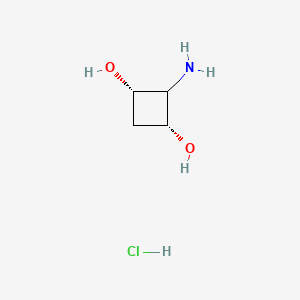
![1-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B13468216.png)
![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
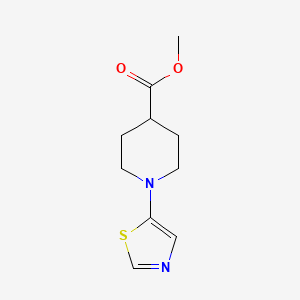
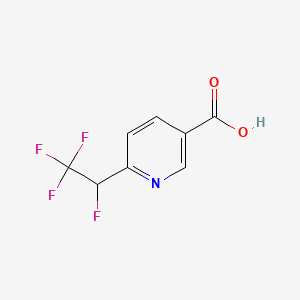
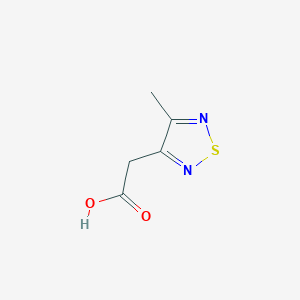
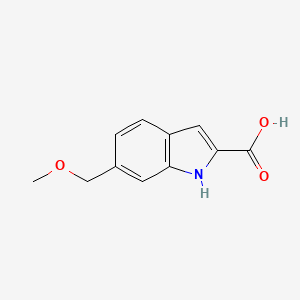
![1-[1-(2,2-Dimethoxyethyl)cyclopentyl]methanamine](/img/structure/B13468256.png)
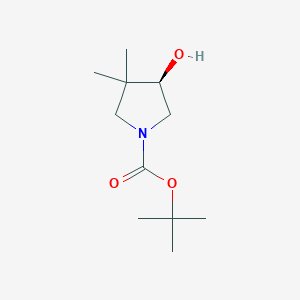

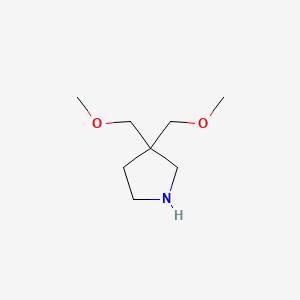

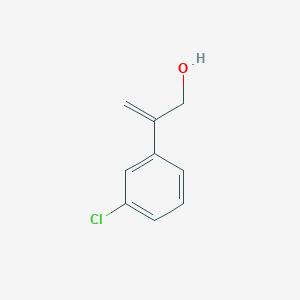
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)
